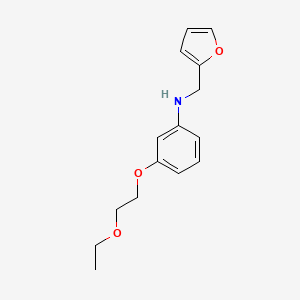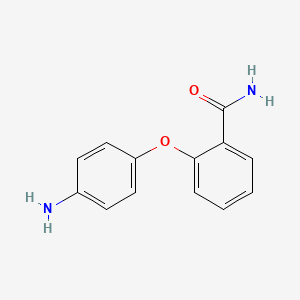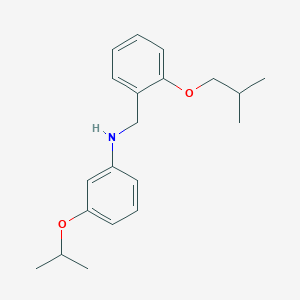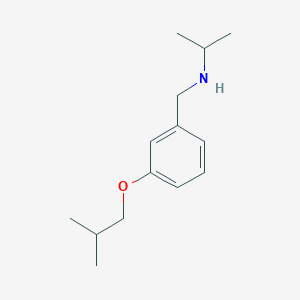![molecular formula C19H23N3O B1451700 5-[(4-Benzylpiperazin-1-yl)carbonyl]-2-methylaniline CAS No. 1018563-38-6](/img/structure/B1451700.png)
5-[(4-Benzylpiperazin-1-yl)carbonyl]-2-methylaniline
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of similar compounds often includes a benzylpiperazine core, which is a piperazine ring with a benzyl group attached . The specific structure of “5-[(4-Benzylpiperazin-1-yl)carbonyl]-2-methylaniline” would likely include this core, along with additional functional groups.Aplicaciones Científicas De Investigación
Synthesis and Chemical Analysis
Synthesis of 4-Substituted-(1-Benzylpiperazin-2-yl)methanols This research outlines a novel synthesis process of 4-substituted-(1-benzylpiperazin-2-yl)methanols from the methyl ester of (S)-serine, involving oxazolidine derivatives as key intermediates. The synthesized compounds showed promising interactions with σ1-receptors, indicating potential CNS receptor affinity (Beduerftig, Weigl & Wünsch, 2001).
Analysis of 5-HT6 Serotonin Receptor Ligands A study designed 2-amino-4-(4-methylpiperazin-1-yl)-1,3,5-triazines to evaluate the role of linkers between the triazine moiety and an aromatic substituent for human serotonin 5-HT6 receptor affinity. The research identified that branching of the methoxyl linker increased affinity for the 5-HT6R (Łażewska et al., 2019).
Biological and Pharmacological Applications
Glucosidase Inhibitors and Antioxidant Activity A study explored the synthesis of benzimidazole derivatives with a piperazine or morpholine skeleton, demonstrating significant in vitro antioxidant activities and glucosidase inhibitory potential. This indicates potential applications in managing oxidative stress and glucose metabolism disorders (Özil, Parlak & Baltaş, 2018).
Arginine Vasopressin Antagonist Activities Compounds structurally related to 2-phenyl-4'-(2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carbonyl) benzanilide were synthesized and demonstrated antagonist activity for both V1A and V2 arginine vasopressin receptors. This research suggests therapeutic potential in conditions influenced by arginine vasopressin activity (Matsuhisa et al., 1997).
Structural and Molecular Studies
Hydrogen-bonded Chains and Sheets in Molecules Research investigated the structure of methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate and related compounds, revealing intricate hydrogen-bonded chains and sheets. This structural insight is crucial for understanding molecular interactions and designing compounds with desired properties (Portilla et al., 2007).
Propiedades
IUPAC Name |
(3-amino-4-methylphenyl)-(4-benzylpiperazin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O/c1-15-7-8-17(13-18(15)20)19(23)22-11-9-21(10-12-22)14-16-5-3-2-4-6-16/h2-8,13H,9-12,14,20H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMIYFOVHKSDPEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)CC3=CC=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(4-Benzylpiperazin-1-yl)carbonyl]-2-methylaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





-methanamine](/img/structure/B1451625.png)





![3-{[2-(1-Cyclohexen-1-YL)ethyl]amino}-N-ethylpropanamide](/img/structure/B1451631.png)

![(5-Chlorobenzo[d]thiazol-2-yl)methanamine](/img/structure/B1451633.png)

![N-Ethyl-3-[(2-furylmethyl)amino]propanamide](/img/structure/B1451637.png)
